2-Piperidinoisonicotinic acid
Overview
Description
2-Piperidinoisonicotinic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Building Block Diversification
Secondary piperidines, akin to 2-Piperidinoisonicotinic acid, serve as ideal pharmaceutical building blocks due to their prevalence in commercial drugs. An electrochemical method for the cyanation of the heterocycle adjacent to nitrogen in secondary piperidines has been reported. This method does not require the protection or substitution of the N-H bond and utilizes ABNO as a catalytic mediator, enabling the synthesis of unnatural amino acids (Lennox et al., 2018).
Inhibition of Matrix Metalloproteinases
Carboxylic acids containing a substituted piperidine, similar to this compound, have been synthesized and tested for their ability to inhibit selected matrix metalloproteinases (MMPs). These compounds exhibit unprecedented, low nanomolar potency against target MMPs while sparing MMP-1 and MMP-7, demonstrating significant potential in the development of new therapeutics (Pikul et al., 2001).
Enantioselective Synthesis
2-Piperidineethanol, closely related to this compound, has been used for the enantioselective synthesis of several natural and synthetic compounds. The presence of a stereocenter at position 2 of the piperidine skeleton makes it a valuable starting material for enantioselective synthesis, presenting both synthetic and enzymatic methods for the resolution of racemic mixtures (Perdicchia et al., 2015).
Analytical Method Development
The development of sensitive and selective methods for the determination of piperidinium derivatives, like this compound, in pharmaceutical formulations has been achieved. High-performance liquid chromatography with diode-array detection has been utilized, highlighting the compound's relevance in pharmaceutical analysis (Varynskyi et al., 2017).
Fluorescent pH Sensors
Derivatives of 4-Piperidine-naphthalimide, which share structural similarities with this compound, have been synthesized and examined for their fluorescence properties. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions, indicating their potential as novel fluorescent pH sensors (Cui et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
2-Piperidinoisonicotinic acid, also known as 2-(Piperidin-1-yl)isonicotinic acid, is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The biochemical pathways of nicotinamide-derived pyridones, which include isoniazid, have been studied . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
The pharmacokinetics of isoniazid and its metabolites have been investigated in humans . Isoniazid was measured in blood, and the metabolites were determined in urine . .
Result of Action
As a derivative of isoniazid, it may share some of its effects, including the inhibition of mycolic acid synthesis and bactericidal activity against mycobacterium tuberculosis .
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHYIVXTQSCHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424434 | |
Record name | 2-Piperidinoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855153-75-2 | |
Record name | 2-Piperidinoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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